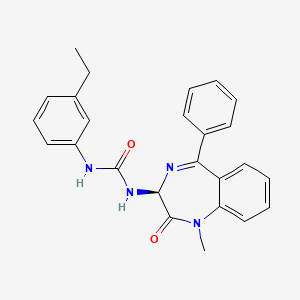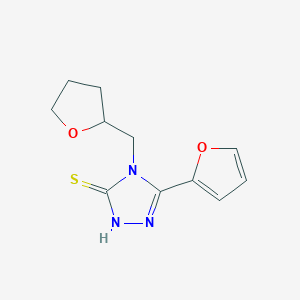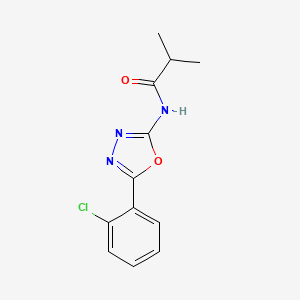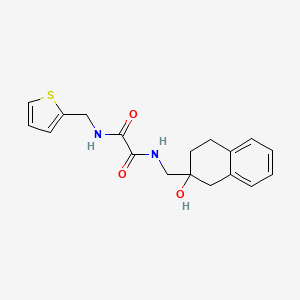![molecular formula C10H11F3N2O B2917017 2-{[6-(Trifluoromethyl)pyridin-2-yl]amino}cyclobutan-1-ol CAS No. 2197891-99-7](/img/structure/B2917017.png)
2-{[6-(Trifluoromethyl)pyridin-2-yl]amino}cyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of this compound involves intricate steps, including the introduction of the trifluoromethyl group onto the pyridine ring and subsequent cyclization to form the cyclobutan-1-ol moiety. Researchers have employed various synthetic routes, optimizing conditions for yield and purity. Notably, the methanesulfonate derivative has been utilized in some synthetic protocols .
Molecular Structure Analysis
The molecular formula C6H5F3N2 hints at its composition. The trifluoromethyl group, pyridine ring, and cyclobutan-1-ol backbone contribute to its three-dimensional arrangement. The hydroxy group at the cyclobutan-1-ol position adds further complexity .
Scientific Research Applications
Enantioselective Synthesis and Biological Activity
- Synthesis of Polyhydroxyalkylpyrrolidines : Enantiomeric polyhydroxyalkylpyrrolidines have been synthesized via 1,3-dipolar cycloaddition reactions, involving compounds with similar structural motifs to 2-{[6-(Trifluoromethyl)pyridin-2-yl]amino}cyclobutan-1-ol. These molecules have been evaluated as inhibitors of β-galactofuranosidase, though they showed no significant inhibitory activity at concentrations ranging from 0.1-1.6 mM (Oliveira Udry et al., 2016).
Photorepair of DNA
- DNA Photolyase Activity : The role of cyclobutane pyrimidine dimers in DNA damage by UV radiation and their repair by DNA photolyase has been a significant area of study. Photolyase enzymes utilize visible light energy to cleave the cyclobutane ring, highlighting the importance of understanding the structural and functional dynamics of cyclobutane-containing compounds in biological systems (Sancar, 1994).
Organic Synthesis and Material Science
- Gold-Catalyzed Cycloisomerizations : The gold-catalyzed cycloisomerization of 1,6-ene-ynamides leading to cyclobutanones demonstrates the versatility of cyclobutane-containing compounds in organic synthesis, offering pathways to novel organic materials with diverse structural features (Couty et al., 2009).
Chemical Reactions and Mechanistic Studies
Synthetic and Mechanistic Studies : Investigations into the reactions of triazines with cyclobutanone, leading to cyclopenta[b]pyrroles, illustrate the chemical reactivity of cyclobutanone derivatives and their potential in synthesizing complex heterocyclic structures (Ye et al., 2010).
Uncatalyzed Reactions for Synthesis of Cyclobutenes : The study on uncatalyzed reactions of alkynes with 1,2-dipoles to synthesize substituted cyclobutenes at room temperature underscores the importance of cyclobutane derivatives in facilitating metal-free synthetic protocols (Alcaide et al., 2015).
Future Directions
properties
IUPAC Name |
2-[[6-(trifluoromethyl)pyridin-2-yl]amino]cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O/c11-10(12,13)8-2-1-3-9(15-8)14-6-4-5-7(6)16/h1-3,6-7,16H,4-5H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVVXFORXOYZSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NC2=CC=CC(=N2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[6-(Trifluoromethyl)pyridin-2-yl]amino}cyclobutan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)phenyl]acetamide](/img/structure/B2916934.png)
![1-ethyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2916935.png)



![6-[(1-Benzylaziridin-2-yl)methoxy]-2-methyl-1,3-benzoxazole](/img/structure/B2916942.png)
![methyl 3-{4-[4-(benzyloxy)phenyl]-1H-1,2,3-triazol-1-yl}-2-thiophenecarboxylate](/img/structure/B2916945.png)

![2-[[4-(3,4-Difluoroanilino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2916947.png)

![N-[(2-methoxyphenyl)methyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2916951.png)


